Metixene hydrochloride hydrate

Parkinson's disease Muscarinic receptor pharmacology Anticholinergic comparative efficacy

Parkinsonian tremor research demands precisely calibrated muscarinic antagonists, yet inter-compound potency varies nearly 10-fold across this class. Metixene hydrochloride hydrate provides a defined intermediate IC50 of 55 nM (Ki 15 nM), bridging high-potency biperiden (8.4 nM) and lower-potency procyclidine (70 nM). • Mid-potency mAChR antagonist for dose-response benchmarking in extrapyramidal dysfunction models • Dual esterase activity: BChE IC50 1.6 μM, AChE inhibition 43% at 10 μM • EP Reference Standard; >98% HPLC purity for method validation and impurity profiling

Molecular Formula C20H26ClNOS
Molecular Weight 363.9 g/mol
CAS No. 7081-40-5
Cat. No. B1220191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetixene hydrochloride hydrate
CAS7081-40-5
Synonyms1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride
methixene
methixene hydrochloride
methixene hydrochloride, monohydrate
metixene
Tremarit
Molecular FormulaC20H26ClNOS
Molecular Weight363.9 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24.O.Cl
InChIInChI=1S/C20H23NS.ClH.H2O/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20;;/h2-5,8-11,15,18H,6-7,12-14H2,1H3;1H;1H2
InChIKeyRAOHHYUBMJLHNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metixene Hydrochloride Hydrate – Product Profile


Metixene hydrochloride hydrate (CAS 7081-40-5) is a thioxanthene-derived tertiary amine that functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) [1]. It is historically categorized as an anticholinergic antiparkinsonian agent, indicated for symptomatic management of Parkinsonian tremor and drug-induced extrapyramidal syndromes [2]. The compound inhibits binding of the radioligand quinuclidinyl benzilate (QNB) to rat brain cortical muscarinic receptors with an IC50 of 55 nM and a Ki of 15 nM . Its molecular formula is C20H26ClNOS, with a molecular weight of 363.94 g/mol . The drug was previously marketed under the trade name Cholinfall, but has been discontinued in many regions [3].

Metixene: Why Generic Substitution Fails


Generic substitution within the anticholinergic antiparkinsonian class is not straightforward due to significant inter-compound variation in receptor binding affinity, off-target profiles, and physicochemical properties. While drugs like biperiden, benztropine, trihexyphenidyl, procyclidine, and metixene all target muscarinic receptors, their inhibitory potencies differ substantially, with IC50 values spanning nearly an order of magnitude (0.0084 μM for biperiden to 0.07 μM for procyclidine) [1]. Furthermore, metixene exhibits ancillary activities—notably inhibition of butyrylcholinesterase (BChE) with an IC50 of 1.6 μM and moderate inhibition of acetylcholinesterase (AChE) by 43% at 10 μM —that are not uniformly present across all in-class comparators. These off-target interactions can materially affect experimental outcomes in systems where cholinergic tone or esterase-mediated metabolism is relevant. The following evidence quantifies these differentiating features.

Metixene Hydrochloride Hydrate Evidence


Muscarinic Receptor Binding Affinity

Metixene (methixene) demonstrates intermediate potency among antiparkinsonian anticholinergics in displacing 3H-QNB from rat brain cortical muscarinic receptors. Its IC50 of 0.04 μM places it between biperiden (0.0084 μM) and procyclidine (0.07 μM), and it is approximately 5.5-fold more potent than atropine (IC50 = 0.22 μM) [1].

Parkinson's disease Muscarinic receptor pharmacology Anticholinergic comparative efficacy

Butyrylcholinesterase Inhibition

Metixene inhibits horse serum butyrylcholinesterase (BChE) with an IC50 of 1.6 μM and inhibits bovine acetylcholinesterase (AChE) by 43% at 10 μM in cell-free assays . This off-target esterase inhibition profile is not a class-wide feature of all antiparkinsonian anticholinergics and represents a potential confounding variable in experiments involving esterase-mediated metabolism or cholinergic readouts.

Cholinesterase inhibition Off-target pharmacology Metabolism interference

Antiproliferative Activity in Breast Cancer

Metixene reduces proliferation of P388 leukemia and doxorubicin-resistant P388 (P388/ADR) cells with EC50 values of 10 μM and 12 μM, respectively, in vitro . In vivo, metixene administered at 1 mg/kg three times per week decreased tumor weight and volume and improved survival in an MDA-MB-231 breast cancer mouse xenograft model . This anticancer activity is not a recognized feature of most other antiparkinsonian anticholinergics and provides a rationale for selecting metixene in oncology-focused drug repurposing studies.

Cancer research Drug repurposing Metastatic breast cancer

Purity and Reference Standard Availability

Metixene hydrochloride hydrate is commercially available at exceptional purity levels exceeding 99.9% (TargetMol batch purity 99.88–99.99%) , and as a European Pharmacopoeia (EP) Reference Standard [1]. This contrasts with many generic anticholinergics where routine commercial purity is typically ≥98%. The availability of a certified pharmacopoeial reference standard facilitates accurate quantification and method validation in analytical laboratories.

Analytical chemistry Quality control Reference standards

DMSO Solubility Profile

Metixene hydrochloride hydrate exhibits solubility of 77.5 mg/mL in DMSO (212.95 mM) and 10 mg/mL in water (27.48 mM) at 25°C with sonication . This high DMSO solubility enables convenient preparation of concentrated stock solutions for in vitro pharmacological assays, reducing the need for organic co-solvents that might interfere with cellular readouts.

Drug formulation In vitro assays Solubility

Metixene Research & Industrial Applications


Muscarinic Antagonist Potency Calibration

In preclinical Parkinson's disease research requiring a mid-potency muscarinic antagonist control, metixene hydrochloride hydrate (IC50 0.04 μM) provides a calibrated intermediate between high-potency agents like biperiden (0.0084 μM) and lower-potency agents like procyclidine (0.07 μM) [1]. This allows for dose-response benchmarking in rodent models of extrapyramidal dysfunction.

Cholinesterase Off-Target Effects in CNS

When experimental designs aim to dissect the contribution of acetylcholinesterase vs. butyrylcholinesterase inhibition to neurobehavioral outcomes, metixene serves as a dual-activity tool compound. Its BChE IC50 of 1.6 μM and 43% AChE inhibition at 10 μM provide a defined esterase interaction profile not uniformly present among antiparkinsonian anticholinergics.

Pharmaceutical Analysis and Quality Control

Metixene hydrochloride hydrate is available as a European Pharmacopoeia Reference Standard and from vendors offering >99.9% HPLC purity [2]. These attributes support its use in HPLC/UPLC method validation, impurity profiling, and stability-indicating assay development for pharmaceutical quality control and forensic toxicology applications.

Drug Repurposing in Metastatic Breast Cancer

For oncology researchers screening approved drugs for anticancer activity, metixene demonstrates antiproliferative effects in vitro (P388 EC50 = 10 μM) and tumor reduction in vivo (MDA-MB-231 xenograft) at 1 mg/kg . This differentiated pharmacology positions metixene as a candidate for further investigation in metastatic cancer models, distinct from its original CNS indication.

Technical Documentation Hub

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